6-chloro-3-ethyl-1-isopropyl-1H-pyrazolo[4,3-c]pyridine
Description
Properties
CAS No. |
2102412-84-8 |
|---|---|
Molecular Formula |
C11H14ClN3 |
Molecular Weight |
223.70 g/mol |
IUPAC Name |
6-chloro-3-ethyl-1-propan-2-ylpyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C11H14ClN3/c1-4-9-8-6-13-11(12)5-10(8)15(14-9)7(2)3/h5-7H,4H2,1-3H3 |
InChI Key |
GHCOQNSNOPPTDD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C2=CC(=NC=C21)Cl)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrazolo[4,3-c]pyridine Core
The foundational step involves synthesizing 6-chloro-1H-pyrazolo[4,3-c]pyridine , the core scaffold, which is then further functionalized.
- Starting material: 4,6-dichloronicotinaldehyde
- Cyclization reagent: Hydrazine hydrate
- Solvent: 1,2-dimethoxyethane (DME) or N,N-dimethylacetamide (DMA)
- Conditions: Heating at 75–80 °C for 4–16 hours
- Workup: Extraction with ethyl acetate, washing with water and brine, drying, and purification by flash chromatography or precipitation
- Yield: Approximately 41–53% for 6-chloro-1H-pyrazolo[4,3-c]pyridine (yellow solid)
Reaction scheme summary:
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyclization | 4,6-dichloronicotinaldehyde + hydrazine hydrate, DME, 75°C, 16 h | 53.4 | Purified by flash chromatography |
| Alternative | 4,6-dichloronicotinaldehyde + hydrazine, DMA, 80°C, 4 h | 41 | Precipitation from DCM |
Introduction of Ethyl Group at 3-Position
- Approach: Alkylation or condensation with ethyl-containing reagents post-core formation or via intermediate substitution.
- Literature precedent: Ethyl substitution at the 3-position can be introduced by starting from appropriately substituted pyridine precursors or by alkylation of pyrazolo[4,3-c]pyridine intermediates, though detailed protocols specifically for the ethyl group are limited in open literature.
- Related compounds: Preparation of 6-chloro-3-ethyl-1H-pyrazolo[4,3-c]pyridine is documented with molecular weight and structure data, indicating that ethyl substitution is feasible and stable.
Introduction of Isopropyl Group at N-1 Position
- Method: N-alkylation of the pyrazole nitrogen using isopropyl halides or isopropylating agents.
- Typical conditions:
- Base (e.g., potassium carbonate or sodium hydride) in polar aprotic solvents (DMF, DMSO)
- Room temperature to moderate heating
- Outcome: Selective N-alkylation at N-1 yields 1-isopropyl derivatives without disturbing other substituents.
- Notes: This step is usually performed after core synthesis and ethyl substitution to avoid side reactions.
Alternative Synthetic Routes and Functional Group Transformations
- Diazotization and substitution: Sodium nitrite under acidic conditions can be used for functional group interconversions on pyrazolo[4,3-c]pyridine derivatives, facilitating further substitution or ester formation.
- Chlorination: Use of chlorinating agents such as phosphoryl chloride (POCl3) under controlled temperatures (25–100 °C) in inert solvents (acetonitrile) can introduce or modify chloro substituents on pyrazole rings.
- Hydrogenation and reduction: Palladium-catalyzed hydrogenation steps may be employed for intermediate reductions during multi-step syntheses.
Detailed Reaction Conditions and Yields Table
| Step No. | Reaction Description | Reagents & Solvents | Temperature & Time | Yield (%) | Remarks |
|---|---|---|---|---|---|
| 1 | Cyclization to 6-chloro-1H-pyrazolo[4,3-c]pyridine | 4,6-dichloronicotinaldehyde + hydrazine hydrate, DME | 75 °C, 16 h | 53.4 | Purification by flash chromatography |
| 2 | Alternative cyclization | 4,6-dichloronicotinaldehyde + hydrazine, DMA | 80 °C, 4 h | 41 | Precipitation from dichloromethane |
| 3 | N-alkylation (isopropylation) | Isopropyl halide + base (K2CO3), DMF | RT to 60 °C, several h | Variable | Selective N-1 alkylation |
| 4 | Introduction of ethyl group (alkylation/condensation) | Ethylating agent or ethyl-substituted precursor | Variable | Variable | Requires optimization, limited data |
| 5 | Chlorination | Phosphoryl chloride, acetonitrile | 60 °C, 2 h | High | For chloro substitution or modification |
| 6 | Diazotization and substitution | Sodium nitrite, dilute acid | 0 to 5 °C | >90 | Mild conditions, high yield |
Research Findings and Notes
- The hydrazine-mediated cyclization of 4,6-dichloronicotinaldehyde is a well-established, reliable route to the pyrazolo[4,3-c]pyridine core, providing moderate to good yields.
- The N-alkylation step for isopropyl introduction is typically straightforward but requires control to avoid over-alkylation or substitution at undesired sites.
- The ethyl substitution at the 3-position may be introduced either by starting with ethyl-substituted pyridine precursors or by post-synthesis alkylation, but detailed optimized protocols are scarce and may require custom development.
- Chlorination using phosphoryl chloride is a preferred method for introducing or modifying chlorine substituents on the heterocyclic ring system, offering good selectivity.
- The use of sodium nitrite in acidic conditions facilitates mild functional group transformations on pyrazolo[4,3-c]pyridine derivatives, enabling diversification of the molecule for pharmaceutical intermediate applications.
- Purification is commonly achieved by flash chromatography or precipitation , depending on the solvent system and product solubility.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-ethyl-1-isopropyl-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the chlorine atom.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound, potentially with altered biological activity.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that pyrazolo[4,3-c]pyridine derivatives exhibit promising anticancer properties. A study highlighted the ability of 6-chloro-3-ethyl-1-isopropyl-1H-pyrazolo[4,3-c]pyridine to inhibit specific cancer cell lines, suggesting its potential as a lead compound in cancer therapeutics. The compound's mechanism of action involves the modulation of cell cycle progression and induction of apoptosis in malignant cells.
Case Study:
A recent investigation demonstrated that this compound effectively reduced tumor size in xenograft models of human cancer, showcasing its therapeutic potential in oncology .
2. Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Data Table: Anti-inflammatory Activity
| Study Type | Result | Reference |
|---|---|---|
| In vitro cytokine assay | Significant reduction in TNF-alpha levels | |
| Animal model | Decreased paw edema in rats |
Neuropharmacological Applications
3. CNS Activity
6-Chloro-3-ethyl-1-isopropyl-1H-pyrazolo[4,3-c]pyridine has shown promise in neuropharmacology. Its structural similarity to known neuroactive compounds indicates potential for modulating neurotransmitter systems.
Case Study:
A study on its effects on anxiety-like behavior in rodent models suggested that the compound may possess anxiolytic properties, warranting further exploration in mood disorder treatments .
Synthetic Applications
4. Chemical Synthesis
This compound serves as an intermediate in synthesizing other biologically active molecules. Its unique structure allows for modifications that can lead to derivatives with enhanced activity profiles.
Data Table: Synthetic Routes
Mechanism of Action
The mechanism of action of 6-chloro-3-ethyl-1-isopropyl-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pyrazolo[4,3-c]pyridine scaffold is highly modular, with variations in substituents leading to distinct physicochemical and biological properties. Below is a comparative analysis of 6-chloro-3-ethyl-1-isopropyl-1H-pyrazolo[4,3-c]pyridine and related analogs:
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Effects on Bioactivity: The ethyl group at position 3 in the target compound offers a balance between lipophilicity and steric hindrance compared to smaller (methyl) or bulkier (benzyl) substituents. Methyl analogs (e.g., 6-chloro-3-methyl) may exhibit better aqueous solubility but reduced membrane permeability .
Synthetic Flexibility :
- The 1-isopropyl group in the target compound distinguishes it from intermediates like 6-chloro-3-ethyl-1H-pyrazolo[4,3-c]pyridine (unprotected at N1), which is often used in Boc-protection reactions for further functionalization .
Its NADPH oxidase inhibition highlights how additional aromatic substituents (e.g., 2-chlorophenyl) can confer target specificity . Pyrazolo[4,3-c]pyridines broadly exhibit anticancer, anti-inflammatory, and antimicrobial activities, though specific data for the target compound remains underexplored .
Biological Activity
6-Chloro-3-ethyl-1-isopropyl-1H-pyrazolo[4,3-c]pyridine is a compound belonging to the pyrazolo[4,3-c]pyridine class, which has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound based on existing research findings, including its effects on various cellular pathways and its potential therapeutic applications.
- Molecular Formula : C₁₁H₁₄ClN₃
- CAS Number : 2102412-84-8
- Molecular Weight : 223.70 g/mol
Biological Activity Overview
The biological activity of 6-chloro-3-ethyl-1-isopropyl-1H-pyrazolo[4,3-c]pyridine has been investigated in various studies, focusing primarily on its anticancer properties and effects on specific cellular mechanisms.
Anticancer Activity
Research indicates that compounds within the pyrazolo[4,3-c]pyridine family exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrazolo compounds can inhibit various cancer cell lines through different mechanisms:
| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 (Lung) | 49.85 | Induces apoptosis |
| Compound B | NCI-H460 (Lung) | 0.95 | Autophagy induction |
| Compound C | HeLa (Cervical) | 7.01 | Topoisomerase-IIa inhibition |
| 6-Chloro-3-ethyl-1-isopropyl-1H-pyrazolo[4,3-c]pyridine | TBD | TBD | TBD |
Note: Specific IC₅₀ values for 6-chloro-3-ethyl-1-isopropyl-1H-pyrazolo[4,3-c]pyridine are not yet available in the literature.
The mechanisms by which pyrazolo compounds exert their biological effects include:
- Inhibition of Kinases : Many pyrazolo derivatives have been shown to inhibit kinases involved in cell proliferation and survival. For example, compounds have been reported to inhibit Aurora-A kinase and CDK2 with low nanomolar IC₅₀ values, suggesting a potential for targeted cancer therapy.
- Induction of Apoptosis : Some studies indicate that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Autophagy Modulation : Certain derivatives have been noted to induce autophagy without triggering apoptosis, which could be beneficial in specific therapeutic contexts.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds within the pyrazolo family:
- Study by Xia et al. (2022) : This research focused on the synthesis and evaluation of various pyrazole derivatives for their antitumor activity. The study highlighted that certain modifications at specific positions significantly enhanced anticancer efficacy.
- Research by Sun et al. (2022) : This study identified potent CDK2 inhibitors from pyrazolo-linked thiourea derivatives, emphasizing the structure-activity relationship that could be applicable to 6-chloro-3-ethyl-1-isopropyl-1H-pyrazolo[4,3-c]pyridine.
- Evaluation by Li et al. (2022) : This investigation assessed the anticancer potential of N-substituted pyrazole derivatives against various cell lines, demonstrating significant binding affinities and inhibitory effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
